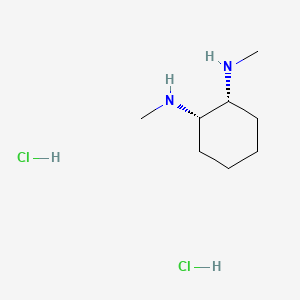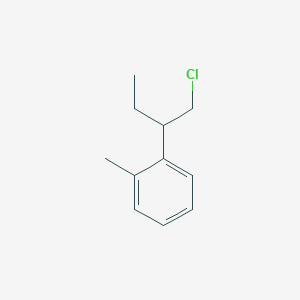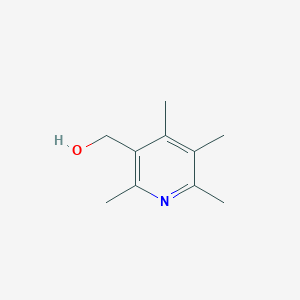
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two stereogenic centers, which give it unique stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the catalytic hydrogenation of the corresponding cyclohexane derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the enantiomeric purity of the final product. The use of chiral catalysts and ligands is crucial in achieving the desired stereochemistry on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-Lisdexamphetamine Dihydrochloride
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
Compared to similar compounds, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and its ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential.
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
InChI-Schlüssel |
UDYXZFBJGBDHHP-QFHMQQKOSA-N |
Isomerische SMILES |
CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
Kanonische SMILES |
CNC1CCCCC1NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)


methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
